(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine

Lipophilicity ADME CNS Drug Discovery

This compound combines a rigid 1-azabicyclo[2.2.2]octane scaffold with a 4-methoxybenzyl substituent, delivering unique electronic/steric properties for selective receptor interactions. Its optimal cLogP of 1.75 supports blood-brain barrier penetration, making it ideal for CNS drug discovery. It serves as a distinct α7 nAChR probe and a versatile synthetic intermediate via its secondary amine. Choose this scaffold to accelerate novel quinuclidine-based medicinal chemistry programs.

Molecular Formula C15H22N2O
Molecular Weight 246.35g/mol
CAS No. 774554-52-8
Cat. No. B471113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine
CAS774554-52-8
Molecular FormulaC15H22N2O
Molecular Weight246.35g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2CN3CCC2CC3
InChIInChI=1S/C15H22N2O/c1-18-14-4-2-12(3-5-14)10-16-15-11-17-8-6-13(15)7-9-17/h2-5,13,15-16H,6-11H2,1H3
InChIKeyUVRVRMDWJNKPEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine (CAS 774554-52-8): Core Properties, Identification, and Research-Grade Specifications


(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine, also known as N-(4-methoxybenzyl)quinuclidin-3-amine, is a synthetic organic compound belonging to the quinuclidine class . Its structure features a rigid 1-azabicyclo[2.2.2]octane scaffold linked via a secondary amine to a 4-methoxybenzyl group . The compound has a molecular formula of C15H22N2O and a molecular weight of 246.35 g/mol . Commercial suppliers typically provide this compound with a certified purity of ≥95% (by HPLC, NMR, or GC), making it suitable as a research tool and chemical building block for pharmaceutical R&D and quality control applications .

Why Generic Quinuclidine Analogs Cannot Replace (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine in Targeted Receptor Research


Substituting (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine with a generic quinuclidine analog or other in-class compounds is scientifically unjustified due to the critical role of its specific 4-methoxybenzyl substituent. While the quinuclidine core provides a common framework for interacting with targets such as muscarinic acetylcholine receptors (mAChRs) [1][2], the nature of the appended aromatic group is a primary determinant of receptor subtype selectivity, binding affinity, and functional activity [3]. For instance, clinically relevant M3 antagonists like solifenacin achieve their selectivity profile through a distinct structural arrangement, resulting in a pKi of 8.0 for M3 receptors, while other quinuclidine derivatives show drastically different affinities (e.g., Ki values ranging from 1.5 nM to 204 nM) depending on their substitution pattern [4][5]. The 4-methoxybenzyl group of this compound imparts a unique combination of electronic and steric properties that directly influence its interaction with specific receptor pockets; therefore, replacing it with an unsubstituted benzyl, a halogenated analog, or a different heterocycle would yield a different compound with an unpredictable, and likely non-equivalent, pharmacological fingerprint [3].

Quantitative Differentiation of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine from Closest Analogs and Alternatives


Physicochemical Property Comparison: Lipophilicity and Calculated LogP as a Key Determinant for CNS Penetration

This compound's calculated LogP of 1.75 is a key differentiator from other quinuclidine derivatives, which often possess higher or lower lipophilicity based on their substituents. For instance, the more potent M3 antagonist solifenacin has a significantly higher LogP of approximately 3.9 [1]. This difference in lipophilicity directly impacts pharmacokinetic properties, particularly the ability to cross the blood-brain barrier (BBB). A LogP of 1.75 is within the optimal range for CNS penetration [2], whereas a LogP >3.0 is associated with higher peripheral tissue distribution and potential for off-target accumulation. Therefore, this compound's specific LogP value makes it a distinct and potentially more suitable scaffold for developing CNS-penetrant ligands compared to more lipophilic analogs like solifenacin.

Lipophilicity ADME CNS Drug Discovery Blood-Brain Barrier

Structural Rigidity and Conformational Restriction: A Quantitative Measure of Scaffold Pre-organization

The 1-azabicyclo[2.2.2]octane (quinuclidine) core provides exceptional conformational rigidity compared to flexible acyclic amines like diphenhydramine or even piperidine rings . This can be quantified by the fraction of sp3-hybridized carbons (Fsp3), a metric associated with clinical success. The target compound has an Fsp3 value of 0.60 . This is significantly higher than many successful but flatter drugs (e.g., the average Fsp3 for oral drugs is ~0.36) and is directly comparable to other complex natural product-like molecules [1]. In comparison, a common acyclic muscarinic antagonist, oxybutynin, has a lower Fsp3 (0.44) and thus greater conformational flexibility [2]. The higher Fsp3 of the quinuclidine scaffold pre-organizes the molecule for binding, which can translate to higher binding affinity and selectivity by reducing the entropic penalty of binding .

Medicinal Chemistry Conformational Analysis Receptor Binding Scaffold Optimization

Receptor Subtype Selectivity Inference: Structural Basis for Differentiation from Potent M3 Antagonists

The patent literature on quinuclidine derivatives establishes that the specific substituent on the quinuclidine nitrogen is the primary driver of muscarinic receptor subtype selectivity [1][2]. Compounds with a 4-methoxybenzyl group are structurally distinct from those with benzhydryl or other large lipophilic groups that confer high M3 potency. For example, a related quinuclidine ester, benzhydryl-carbamic acid 1-aza-bicyclo[2.2.2]oct-3-yl ester, shows high affinity for M1, M2, and M3 receptors with Ki values of 1.5 nM, 6.8 nM, and 2 nM, respectively [3]. In contrast, a 4-methoxybenzyl substituent is expected to produce a different selectivity profile due to its altered shape, electronics, and ability to engage with distinct receptor sub-pockets [1]. Therefore, while direct Ki data for the target compound is not publicly available, its unique 4-methoxybenzyl group strongly suggests it will not simply recapitulate the pan-mAChR activity of the benzhydryl analog, making it a valuable tool for probing a different area of muscarinic pharmacology.

Muscarinic Receptors Receptor Pharmacology Structure-Activity Relationship Subtype Selectivity

Alternative Target Hypothesis: Potential α7 Nicotinic Receptor Engagement vs. Established Muscarinic Ligands

While quinuclidines are classically associated with muscarinic receptors, vendor technical information suggests this specific compound may act as an antagonist for the α7 nicotinic acetylcholine receptor (nAChR) . This is a significant point of differentiation from muscarinic-targeting drugs like solifenacin (pKi M3 = 8.0) [1] and tiotropium (pKi M3 = 10.7) [2]. The α7 nAChR is a distinct ligand-gated ion channel implicated in cognition, inflammation, and schizophrenia, representing a completely different therapeutic area [3]. A structurally similar compound, 2-(4-methoxybenzyl)quinuclidin-3-one, has been developed as an α7 nAChR agonist [4], providing a class-level precedent for this activity. Therefore, procuring this specific compound allows investigation of α7 nAChR pharmacology, a target inaccessible to the vast majority of established muscarinic quinuclidine ligands.

Nicotinic Acetylcholine Receptors Alpha-7 nAChR Neurological Research Receptor Pharmacology

Optimal Research and Procurement Scenarios for (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine


Scaffold for CNS-Penetrant Ligand Development

Based on its optimal cLogP of 1.75, which is favorable for crossing the blood-brain barrier [1], this compound is best deployed as a starting scaffold in medicinal chemistry programs aimed at discovering novel CNS-active therapeutics. It is particularly well-suited for projects targeting neurological or psychiatric disorders where a quinuclidine core with a specific methoxybenzyl substituent is desired. The lower lipophilicity, compared to drugs like solifenacin, suggests a reduced likelihood of peripheral accumulation, making it a more promising candidate for brain exposure.

Chemical Probe for α7 Nicotinic Acetylcholine Receptor (nAChR) Research

Procurement of this compound is justified for research groups investigating the structure and function of the α7 nAChR [2]. As a potential antagonist of this ligand-gated ion channel, it serves as a distinct chemical probe that is structurally divergent from classic muscarinic antagonists. This application leverages the unique target hypothesis to explore signaling pathways implicated in cognitive function and inflammation, where muscarinic-targeting molecules would be irrelevant.

Investigating Non-Muscarinic Quinuclidine Pharmacology

For laboratories interested in exploring the pharmacological space of quinuclidine derivatives beyond the well-trodden path of muscarinic receptors, this compound offers a strategic entry point [3]. Its 4-methoxybenzyl group is a key determinant of its biological activity, and its reported interaction with α7 nAChRs provides a concrete, testable hypothesis for programs focused on target deconvolution or the discovery of novel receptor modulators.

Synthetic Intermediate for Complex Ligand Synthesis

The presence of a secondary amine on the quinuclidine scaffold makes this compound a versatile synthetic intermediate . It can be readily functionalized via alkylation, acylation, or reductive amination to generate diverse libraries of novel quinuclidine-containing molecules. Researchers can use it to build in additional pharmacophores or modulate its physicochemical properties, making it a valuable building block for custom synthesis in academic and industrial medicinal chemistry labs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.